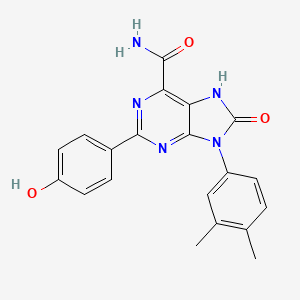

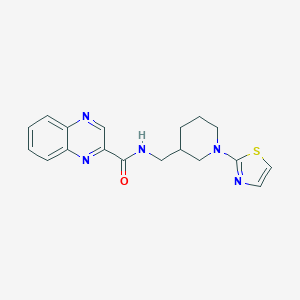

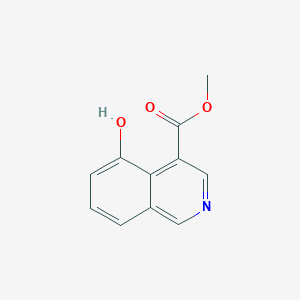

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.

BenchChem offers high-quality 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tautomeric Studies of Dihydropurines

Research by Beagley et al. (1995) explores the tautomeric nature of dihydropurine derivatives, showcasing how differences in conjugation and hydrogen bonding patterns can affect the molecular properties and potentially the reactivity of purine-based compounds. Such studies are crucial for understanding the chemical behavior and applications of purine analogs in areas like drug design and molecular engineering Beagley, B., Booth, B., Eastwood, P., Kieger, S., Pritchard, R., Alves, M., Carvalho, A. C., Proença, M. F. (1995). A Tautomeric Pair of 2,2‐Dimethyl‐6‐carbamoyl‐9‐phenyldihydropurines. Acta Crystallographica Section C-crystal Structure Communications, 51, 1467-1470.

Synthesis of Aromatic Polyamides

Hsiao et al. (1999) describe the synthesis and characterization of new aromatic polyamides derived from complex organic precursors, highlighting the process of creating materials with desirable thermal and mechanical properties. This research illustrates the potential for synthesizing novel materials from purine derivatives, which could have applications in polymer science and materials engineering Hsiao, S., Yang, Chin‐Ping, Lin, Weilong. (1999). Synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. Macromolecular Chemistry and Physics, 200, 1428-1433.

Antimicrobial and Docking Studies

Talupur et al. (2021) discuss the synthesis, characterization, antimicrobial evaluation, and docking studies of specific compounds, offering insights into how purine derivatives can be modified for antimicrobial activity. Such research could provide a foundation for developing new antimicrobial agents using structurally similar compounds Talupur, S. R., Satheesh, K., Chandrasekhar, K. (2021). Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. International Journal of Applied Research.

Applications in Drug Delivery Systems

Driscoll et al. (1995) explore the synthesis of amino analogs intended for the treatment of HIV, focusing on compounds designed to be more lipophilic for better penetration across the blood-brain barrier. This study underlines the potential application of purine analogs in creating prodrugs that could enhance drug delivery to specific sites within the body Driscoll, J., Siddiqui, M., Ford, H., Kelley, J., Roth, J., Mitsuya, H., Tanaka, M., Marquez, V. (1995). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of medicinal chemistry, 39 8, 1619-25.

Propiedades

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-10-3-6-13(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-14(26)8-5-12/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCWQBFHVYNTIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3,4-dimethylphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399017.png)

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)

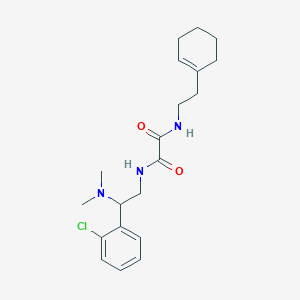

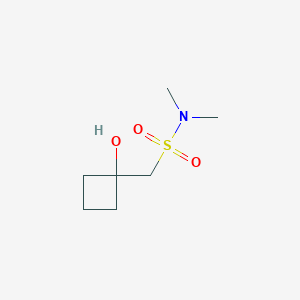

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)

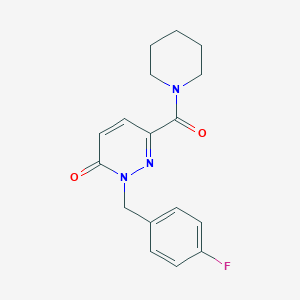

![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

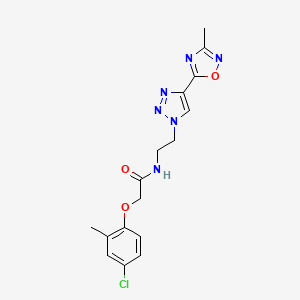

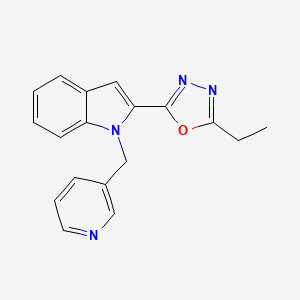

![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)